molecular formula C16H22N2O5 B1306162 Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate CAS No. 690632-03-2

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Cat. No. B1306162
M. Wt: 322.36 g/mol
InChI Key: QQKRXIBPRNXHHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is a chemical compound that belongs to a class of organic intermediates commonly used in the synthesis of various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl piperidine-1-carboxylate structures have been synthesized and studied extensively. These compounds are typically intermediates in the synthesis of pharmaceuticals, including anticancer drugs, antibacterial agents, and potential treatments for conditions such as depression and cerebral ischemia .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate compounds involves various chemical reactions, including nucleophilic substitution, amination, condensation, and multi-step synthetic processes. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through nucleophilic substitution , while tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . Other methods include the use of tert-butyl nitrite as a nitrosation reagent and oxidant in acylation reactions . The synthesis often requires optimization to achieve high yields and involves characterization using techniques such as NMR, MS, and FT-IR .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using single-crystal X-ray diffraction and are further analyzed using density functional theory (DFT) calculations. The DFT studies provide insights into the stability of the molecular structure and conformations . Additionally, molecular electrostatic potential and frontier molecular orbitals are investigated to understand the electronic properties of these molecules .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate compounds participate in various chemical reactions as intermediates. For example, they are used in the synthesis of benzimidazole compounds , biologically active compounds like crizotinib , and small molecule anticancer drugs . The reactions involved in these syntheses include nucleophilic substitution, oxidation, halogenation, and elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are revealed through spectroscopic and analytical techniques. The compounds are characterized by their NMR, MS, and FT-IR spectra, which provide information about their functional groups and molecular structure . The crystallographic data obtained from X-ray diffraction studies give details about the molecular geometry and intermolecular interactions . These properties are essential for understanding the reactivity and potential applications of the compounds in medicinal chemistry.

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of Vandetanib, an important medication used in cancer treatment. The synthesis process typically involves steps like acylation, sulfonation, and substitution, with the structures being confirmed through MS and 1HNMR techniques. Such intermediates play a crucial role in the pharmaceutical industry, particularly in the development of cancer therapeutics (Wang, Wang, Tang, & Xu, 2015).

Role in Synthesis of Piperidine Derivatives

Piperidine derivatives, synthesized using tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, are significant in various pharmacological contexts. For instance, the compound has been used in the synthesis of crizotinib intermediates. Crizotinib is a well-known drug used in the treatment of certain types of lung cancer. The synthesis process often involves the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, demonstrating the versatility and importance of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate in medicinal chemistry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Application in X-Ray Crystallography and DFT Calculations

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is also utilized in advanced chemical research such as X-ray crystallography and density functional theory (DFT) calculations. These techniques are instrumental in determining the molecular structure and stability of organic compounds. By providing a detailed understanding of molecular conformations and electrostatic potential, this compound aids in the deeper understanding of molecular interactions, which is crucial for the development of new materials and drugs (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).

Contribution to Molecular Packing Studies

In crystallography, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate derivatives have been studied for their molecular packing properties. These studies often reveal insights into hydrogen bonding and molecular interactions, which are fundamental for the development of new crystalline materials with specific properties. This kind of research is integral to materials science, particularly in the development of new polymers and solid-state materials (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety And Hazards

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause skin and eye irritation . The compound has hazard statements H315 and H319, which mean it causes skin irritation and serious eye irritation, respectively .

properties

IUPAC Name

tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-12(9-11-17)22-14-7-5-4-6-13(14)18(20)21/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKRXIBPRNXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383386
Record name tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

CAS RN

690632-03-2
Record name tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-nitrophenol (1.5 g, 0.0101 mole) in DMF (15 mL) was added cesium carbonate (16.4 g, 0.0505 mole) followed by 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (3.0 g, 0.0101 mole). The reaction mixture was heated at 80° C. overnight. The mixture was then diluted with water and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (20% ethyl acetate in hexane) to afford 1.5 g (47%) of 4-(2-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester. LCMS: 323.15 (M+1)+, 98%,
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Ž Skok, M Durcik, Ž Zajec, DG Skledar… - European journal of …, 2023 - Elsevier
ATP-competitive inhibitors of human DNA topoisomerase II show potential for becoming the successors of topoisomerase II poisons, the clinically successful anticancer drugs. Based on …
Number of citations: 2 www.sciencedirect.com

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